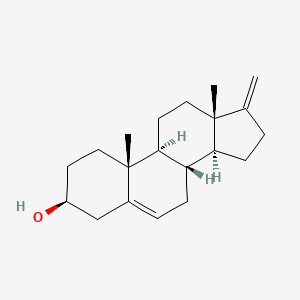

Pregna-5-20-dien-3beta-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pregna-5-20-dien-3beta-ol is a steroidal compound that belongs to the class of pregnane derivatives. It is characterized by its unique structure, which includes a double bond between the 5th and 20th carbon atoms and a hydroxyl group at the 3rd carbon atom in the beta position. This compound has been isolated from various marine invertebrates and has shown potential biological activities, including antifungal properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pregna-5-20-dien-3beta-ol can be achieved through several methods. One of the original synthetic routes involves the Hofmann degradation of the appropriate C-21 amine, starting from a cholenic acid derivative. This method involves three steps and yields approximately 53% overall . Another method involves the desulphurization of the C-20 thioacetal over deactivated Raney nickel, which is a two-step process with an overall yield of around 31% . A more efficient method uses commercially available keto-acetate, which is converted to this compound in three steps with an overall yield of approximately 83% .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the most efficient synthetic route available. The method involving the conversion of keto-acetate to this compound is preferred due to its higher yield and fewer steps .

Analyse Chemischer Reaktionen

Types of Reactions: Pregna-5-20-dien-3beta-ol undergoes various chemical

Biologische Aktivität

Pregna-5-20-dien-3beta-ol, also known as 20-methylpregn-5-en-3beta-ol, is a steroidal compound belonging to the pregnane family. It is characterized by a double bond between carbon atoms 5 and 20, and a hydroxyl group at the 3beta position. This compound has garnered attention for its potential biological activities, particularly due to its structural similarities to natural steroid hormones.

The molecular formula of this compound is C21H34O, with a molecular weight of approximately 318.49 g/mol. Its unique structure allows it to undergo various chemical transformations typical of steroid compounds. The synthesis of this compound can be achieved through several methods, including:

- Hofmann degradation : This method involves the conversion of C-21 amines starting from cholenic acid derivatives.

- Keto-acetate conversion : This industrial method is preferred due to its higher yield and fewer steps involved in the synthesis process.

Biological Activities

This compound has been studied for several biological activities, including:

1. Antifungal Properties

- Research indicates that this compound exhibits antifungal activity, making it a candidate for therapeutic applications against fungal infections. This activity has been observed in various studies involving marine invertebrates from which the compound has been isolated.

2. Anti-proliferative Effects

- The compound has shown potential anti-proliferative effects on cancer cell lines. For instance, studies have demonstrated that secosteroids derived from similar structures can inhibit cell proliferation in human melanoma and keratinocyte lines through mechanisms involving the vitamin D receptor (VDR) pathway .

3. Interaction with Hormonal Receptors

- This compound's structural similarity to natural hormones suggests that it may interact with various hormonal receptors, influencing physiological processes such as metabolism and reproductive health. Preliminary data indicate binding affinities to steroid hormone receptors, although further studies are needed to elucidate these interactions fully.

Research Findings

Several key studies highlight the biological activities of this compound:

Case Studies

-

Antifungal Activity

- A study focusing on marine-derived steroids found that this compound displayed notable antifungal effects against Candida species, suggesting its potential use in treating fungal infections.

-

Cancer Cell Proliferation

- In vitro studies on human melanoma cells indicated that treatment with derivatives of Pregna compounds resulted in reduced cell viability and proliferation rates, supporting its role as an anti-cancer agent.

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCQHKMEOJJEBD-SIRBJWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680632 |

Source

|

| Record name | (3beta)-17-Methylideneandrost-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846-44-6 |

Source

|

| Record name | (3beta)-17-Methylideneandrost-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.